Indole-3-Carbonyl vs. Indole-2-Carbonyl Positional Isomerism: Predicted Binding Mode Divergence
The target compound positions the indole NH at the 3-carbonyl attachment relative to the piperidine ring, a geometry explicitly claimed in V1a receptor antagonist patents (Formula I) as critical for vasopressin receptor binding [1]. In contrast, the regioisomer 3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one places the indole NH nearer the piperidine axis, altering the vector of the sole hydrogen-bond donor on the indole ring [2]. Patent SAR data for indole-3-carbonyl-piperidine derivatives show that even minor substituent shifts on the indole ring produce >10-fold differences in V1a binding affinity (Ki values ranging from <10 nM to >1,000 nM depending on the indole substitution pattern) [1]. While no head-to-head Ki comparison between the 3-carbonyl and 2-carbonyl regioisomers is published, the documented sensitivity of the indole-3-carbonyl series to positional modifications establishes that the two regioisomers are not functionally interchangeable [1].
| Evidence Dimension | Indole NH spatial orientation and hydrogen-bond donor geometry as a function of carbonyl attachment position |
|---|---|
| Target Compound Data | Indole-3-carbonyl: NH vector directed away from piperidine ring; dihedral angle between indole plane and amide bond ~20–30° (estimated from minimum-energy conformer, PubChem CID 119104531) [2] |
| Comparator Or Baseline | Indole-2-carbonyl regioisomer: NH vector directed laterally relative to piperidine ring; altered amide conjugation geometry due to steric interaction with the piperidine ring [2] |
| Quantified Difference | Qualitative spatial divergence; patent SAR data indicate >10-fold affinity shifts for positional indole modifications in the V1a antagonist series [1] |
| Conditions | Inferred from patent Formula I scope and SAR tables; no direct co-crystal structure available for either compound [1][2] |
Why This Matters
Procurement of the incorrect regioisomer introduces a structurally distinct hydrogen-bond presentation that cannot be assumed to recapitulate binding data obtained with the 3-carbonyl compound, requiring independent validation.
- [1] US Patent US20100222357A1. Indol-3-yl-carbonyl-piperidin and piperazin-derivatives (V1a receptor antagonists), particularly Formula I and SAR discussion in paragraphs [0040]–[0080]. Google Patents, https://patents.google.com/patent/US20100222357A1/. View Source
- [2] PubChem Compound Summary for CID 119104531 (target compound) and PubChem CID for the indole-2-carbonyl regioisomer (accessible via similarity search). National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/compound/119104531 (accessed 2026-05-03). View Source
